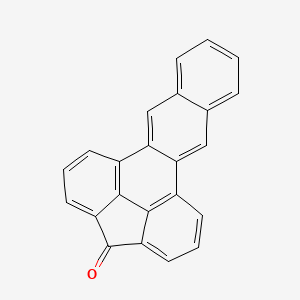
4H-Cyclopenta(cde)benzo(m)triphenylen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Cyclopenta(cde)benzo(m)triphenylen-4-one is a polycyclic aromatic compound with a complex structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4H-Cyclopenta(cde)benzo(m)triphenylen-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Cyclisierung geeigneter aromatischer Vorläufer unter sauren oder basischen Bedingungen. Die Reaktionsbedingungen umfassen oft hohe Temperaturen und die Verwendung von Katalysatoren, um die Bildung der gewünschten polycyclischen Struktur zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Die Wahl der Lösungsmittel, Katalysatoren und Reinigungsmethoden ist für eine effiziente industrielle Produktion entscheidend.
Analyse Chemischer Reaktionen
Reaktionstypen
4H-Cyclopenta(cde)benzo(m)triphenylen-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere sauerstoffhaltige Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydro- oder Tetrahydroderivaten führen.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an die aromatischen Ringe einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierung kann mit Halogenen wie Chlor oder Brom erreicht werden, während Nitrierung mit Salpetersäure durchgeführt werden kann.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Chinone ergeben, während die Reduktion Dihydroderivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
4H-Cyclopenta(cde)benzo(m)triphenylen-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Seine Derivate werden auf potenzielle biologische Aktivitäten untersucht, einschließlich Antikrebsaktivitäten.
Medizin: Es wird laufend geforscht, um sein Potenzial als therapeutisches Mittel zu erforschen.
Industrie: Es wird bei der Entwicklung organischer elektronischer Geräte wie OLEDs und Photovoltaikzellen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4H-Cyclopenta(cde)benzo(m)triphenylen-4-on beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und -wegen. In der organischen Elektronik ermöglichen seine einzigartigen elektronischen Eigenschaften, dass es als effizienter Ladungsträger fungiert. In biologischen Systemen kann sein Mechanismus die Hemmung spezifischer Enzyme oder die Wechselwirkung mit DNA umfassen.
Wirkmechanismus
The mechanism of action of 4H-Cyclopenta(cde)benzo(m)triphenylen-4-one involves its interaction with molecular targets and pathways. In organic electronics, its unique electronic properties allow it to function as an efficient charge carrier. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with DNA.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4H-Cyclopenta[def]phenanthren
- 4H-Cyclopenta[2,1-b:3,4-b’]dithiophen
- 4H-Dithieno[3,2-b:2’,3’-d]silol
Einzigartigkeit
4H-Cyclopenta(cde)benzo(m)triphenylen-4-on ist einzigartig aufgrund seiner spezifischen polycyclischen Struktur, die ihm besondere elektronische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen bietet es eine bessere Stabilität und Effizienz in elektronischen Anwendungen.
Eigenschaften
CAS-Nummer |
86854-13-9 |
|---|---|
Molekularformel |
C23H12O |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
hexacyclo[18.2.1.05,22.06,15.08,13.016,21]tricosa-1,3,5(22),6,8,10,12,14,16(21),17,19-undecaen-23-one |
InChI |
InChI=1S/C23H12O/c24-23-17-9-3-7-15-19-11-13-5-1-2-6-14(13)12-20(19)16-8-4-10-18(23)22(16)21(15)17/h1-12H |
InChI-Schlüssel |
REOBDEXRRXBGIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C4=C5C(=CC=C4)C(=O)C6=CC=CC(=C65)C3=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















